molecular formula C10H12N2O2 B1149135 trans-3'-Hydroxy Cotinine-d3 CAS No. 159956-78-2

trans-3'-Hydroxy Cotinine-d3

Cat. No.: B1149135
CAS No.: 159956-78-2
M. Wt: 195.23 g/mol
InChI Key: XOKCJXZZNAUIQN-CSUNFMACSA-N
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Description

Contextual Significance of Nicotine (B1678760) and Cotinine (B1669453) Metabolic Pathways

Nicotine, a primary psychoactive component of tobacco, is extensively metabolized in the human body, primarily by the liver. pharmgkb.orgnih.gov The most significant metabolic pathway, accounting for 70-80% of nicotine processing, is the conversion of nicotine to cotinine. pharmgkb.orgnih.gov This process is mainly catalyzed by the cytochrome P450 enzyme system, specifically the enzyme CYP2A6. nih.govresearchgate.net

Cotinine itself is further metabolized, and its primary metabolite is trans-3'-hydroxy cotinine. nih.govbevital.no The rate at which an individual metabolizes nicotine and cotinine can have significant implications for smoking behavior and dependence. bevital.no Therefore, understanding these metabolic pathways is crucial for developing strategies for smoking cessation and assessing the health risks associated with tobacco use.

Role of trans-3'-Hydroxy Cotinine as a Primary Metabolite of Cotinine

Following its formation from nicotine, cotinine is further processed in the body. The major metabolite formed from cotinine is trans-3'-hydroxycotinine (3-HC). nih.govnih.gov This conversion is also primarily mediated by the CYP2A6 enzyme. nih.govcaymanchem.com In fact, trans-3'-hydroxycotinine is the most abundant metabolite of nicotine found in the urine of tobacco users, accounting for a significant portion of the original nicotine dose. nih.govnih.gov

The ratio of trans-3'-hydroxycotinine to cotinine (often referred to as the nicotine metabolite ratio or NMR) in biological fluids like plasma, urine, and saliva is a reliable biomarker for the activity of the CYP2A6 enzyme. nih.govbevital.no This ratio helps to classify individuals as "slow," "normal," or "fast" metabolizers of nicotine, which can influence their smoking habits and their response to smoking cessation therapies. bevital.no

Importance of Deuterated Analogs in Quantitative Analytical Methodologies

In the field of analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of internal standards is critical for achieving accurate and reliable results. nih.govlcms.cz Deuterated analogs of the analyte, such as trans-3'-Hydroxy Cotinine-d3, are ideal internal standards. nih.govspringernature.com

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. By replacing three hydrogen atoms in the methyl group of trans-3'-hydroxy cotinine with deuterium atoms, a "heavy" version of the molecule is created. scbt.com This deuterated analog is chemically identical to the natural compound but has a slightly higher molecular weight. scbt.com

When analyzing a biological sample, a known amount of the deuterated internal standard is added. nih.gov Because the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation and analysis, it can be used to correct for any loss of analyte during the process and for variations in the instrument's response. lcms.cznih.gov This "isotope dilution" method significantly improves the precision and accuracy of the quantitative measurement of the target analyte. lcms.czplos.org

Overview of Research Focus Areas for this compound

The primary application of this compound is as an internal standard in quantitative analytical methods for the measurement of trans-3'-hydroxycotinine in biological samples. scbt.com These methods are crucial for several key areas of research:

Biomonitoring of Tobacco Exposure: Measuring the levels of nicotine metabolites like trans-3'-hydroxycotinine provides an accurate assessment of an individual's exposure to tobacco smoke, both from active smoking and secondhand smoke. nih.govebi.ac.uk

Pharmacokinetic and Metabolism Studies: Researchers use these quantitative methods to study how nicotine is absorbed, distributed, metabolized, and excreted by the body. nih.gov This helps in understanding individual variability in nicotine metabolism.

Smoking Cessation Research: The nicotine metabolite ratio (trans-3'-hydroxycotinine/cotinine) is used to phenotype individuals based on their rate of nicotine metabolism. bevital.nonih.gov This information can help in personalizing smoking cessation therapies.

Forensic and Toxicology Analysis: Accurate quantification of nicotine and its metabolites is important in forensic investigations and toxicological assessments. sigmaaldrich.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₁₀H₉D₃N₂O₂
Molecular Weight 195.23 g/mol scbt.com
CAS Number 159956-78-2 scbt.com
Application Labeled nicotine metabolite for use as an internal standard in mass spectrometry. scbt.com
Alternate Name trans-3-Hydroxy-1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone scbt.com

{"content": "An Examination of the Metabolic Pathways of trans-3'-Hydroxy Cotinine\n\nIntroduction \n\nthis compound is the deuterated form of trans-3'-Hydroxy Cotinine, a major metabolite of cotinine, which itself is the primary metabolite of nicotine. The inclusion of deuterium atoms (d3) makes it a valuable internal standard for quantitative analysis by mass spectrometry, allowing for precise measurement of its non-deuterated counterpart in biological samples. The metabolic pathways and enzymatic biotransformation of the deuterated and non-deuterated forms are identical. This article focuses on the detailed metabolic journey of trans-3'-Hydroxy Cotinine, from its formation to its subsequent transformations within the body.\n\n### 2. Metabolic Pathways and Enzymatic Biotransformation of trans-3'-Hydroxy Cotinine\n\n#### 2.1. Formation of trans-3'-Hydroxy Cotinine from Cotinine\n\nThe conversion of cotinine into trans-3'-Hydroxy Cotinine is a critical step in nicotine metabolism. This process is primarily a hydroxylation reaction catalyzed by specific enzymes in the liver.\n\n##### 2.1.1. Cytochrome P450 Isoenzyme Involvement (e.g., CYP2A6)\n\nThe principal enzyme responsible for the 3'-hydroxylation of cotinine to form trans-3'-Hydroxy Cotinine is Cytochrome P450 2A6 (CYP2A6). bevital.nocaymanchem.com This hepatic enzyme is a major catalyst in the metabolism of nicotine and its derivatives. nih.gov The activity of CYP2A6 is so central to this specific metabolic step that the ratio of trans-3'-Hydroxy Cotinine to cotinine (often called the Nicotine Metabolite Ratio or NMR) in plasma or urine is widely used as a reliable biomarker for in vivo CYP2A6 activity. bevital.no\n\nWhile CYP2A6 is the primary catalyst, it's important to note that it can also produce other minor metabolites from cotinine. However, the formation of trans-3'-Hydroxy Cotinine is quantitatively the most significant pathway for cotinine elimination in humans. nih.gov The gene encoding for CYP2A6 is highly polymorphic, leading to significant inter-individual and inter-ethnic differences in enzyme activity. mdpi.comnih.gov These genetic variations result in different rates of nicotine and cotinine metabolism, categorizing individuals as slow, normal, or fast metabolizers. bevital.no\n\n##### 2.1.2. Mechanistic Aspects of Hydroxylation Reactions\n\nThe conversion of cotinine to trans-3'-Hydroxy Cotinine is a monooxygenase reaction. The CYP450 catalytic cycle facilitates the activation of molecular oxygen (O₂) to carry out this transformation. The general mechanism involves the following key steps:\n\n1. Substrate Binding: Cotinine binds to the active site of the CYP2A6 enzyme.\n2. Electron Transfer: The heme iron in the enzyme's active site is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by an electron, typically from NADPH via a reductase protein. nih.govacs.org\n3. Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.\n4. Formation of Compound I: A second electron and two protons are introduced, leading to the cleavage of the O-O bond. One oxygen atom is reduced to water, while the other forms a highly reactive ferryl-oxo species known as Compound I. iaea.org\n5. Hydrogen Abstraction and Rebound: Compound I abstracts a hydrogen atom from the 3' carbon of cotinine's pyrrolidine (B122466) ring, creating a substrate radical and a hydroxylated iron intermediate. This is followed by a rapid "rebound" of the hydroxyl group to the substrate radical, resulting in the formation of trans-3'-Hydroxy Cotinine. iaea.orgacs.org\n\nThe reaction is highly stereoselective, predominantly forming the (3'R,5'S)-trans-3'-Hydroxycotinine isomer in humans. nih.govacs.org\n\n#### 2.2. Subsequent Biotransformation of trans-3'-Hydroxy Cotinine\n\nFollowing its formation, trans-3'-Hydroxy Cotinine is further metabolized, primarily through conjugation reactions that increase its water solubility and facilitate its excretion from the body.\n\n##### 2.2.1. Glucuronidation Conjugation Pathways\n\nThe main phase II metabolic pathway for trans-3'-Hydroxy Cotinine is glucuronidation. This process involves the covalent addition of a glucuronic acid moiety to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govepa.gov\n\nTwo primary sites on the trans-3'-Hydroxy Cotinine molecule are susceptible to glucuronidation:\n* O-glucuronidation: Occurs at the 3'-hydroxyl group. This is the major glucuronidation pathway observed in vivo. nih.gov\n* N-glucuronidation: Occurs at the pyridine (B92270) nitrogen atom. nih.gov\n\nResearch has identified several UGT isoenzymes that catalyze these reactions. UGT2B17 shows the highest activity for O-glucuronidation, with UGT1A9 and UGT2B7 also contributing. nih.govnih.gov For N-glucuronidation, UGT2B10 is the most active enzyme, with some activity also demonstrated by UGT1A4. nih.govnih.gov\n\n##### 2.2.2. Identification and Characterization of Glucuronide Metabolites\n\nThe two main glucuronide conjugates of trans-3'-Hydroxy Cotinine are:\n* trans-3'-Hydroxy Cotinine-O-glucuronide (3HC-O-Gluc): This is the most abundant glucuronide metabolite found in the urine of tobacco users. nih.gov Its formation is primarily driven by the UGT2B17 enzyme.\n* trans-3'-Hydroxy Cotinine-N-glucuronide (3HC-N-Gluc): While this metabolite can be formed in vitro by enzymes like UGT2B10, it is generally not detected in significant amounts in smokers' urine, suggesting that O-glucuronidation is the predominant pathway for clearance in humans. nih.gov\n\nKinetic studies have been performed to characterize the efficiency of the key enzymes involved in these conjugation reactions. These studies help quantify the affinity of the enzymes for trans-3'-Hydroxy Cotinine.\n\n\n\n#### 2.3. Comparative Metabolic Studies\n\nSignificant variability exists in the metabolism of cotinine and trans-3'-Hydroxy Cotinine among individuals, largely due to genetic factors.\n\nGenetic Polymorphisms: As mentioned, the CYP2A6 gene has numerous variants (alleles) that can lead to decreased, increased, or no enzyme function. mdpi.comresearchgate.net Individuals with slow-activity alleles (e.g., CYP2A64) metabolize cotinine to trans-3'-Hydroxy Cotinine at a much slower rate. nih.gov This results in a lower Nicotine Metabolite Ratio (NMR) and has been associated with differences in smoking behaviors and cessation success. bevital.no\n\nSimilarly, functional polymorphisms in UGT genes, such as the gene deletion in UGT2B17 (UGT2B172/2*), are associated with significantly lower levels of trans-3'-Hydroxy Cotinine-O-glucuronide formation. epa.govnih.gov Likewise, variants in the UGT2B10 gene can drastically reduce N-glucuronidation activity. nih.gov\n\nInter-species Differences: While the formation of trans-3'-Hydroxy Cotinine is a major pathway in humans, the stereoselectivity and the profile of minor metabolites can differ in other species. For example, the formation of the cis-3'-hydroxycotinine stereoisomer appears to be more significant in some animal models compared to humans. nih.gov\n\n### Table of Compounds\n\n| Compound Name | Abbreviation | Role in Pathway |\n| --- | --- | --- |\n| Nicotine | | Precursor |\n| Cotinine | | Primary Metabolite of Nicotine |\n| trans-3'-Hydroxy Cotinine | 3HC | Subject of Article; Metabolite of Cotinine |\n| this compound | 3HC-d3 | Deuterated Internal Standard |\n| Cytochrome P450 2A6 | CYP2A6 | Enzyme (Formation of 3HC) |\n| UDP-glucuronosyltransferase 2B17 | UGT2B17 | Enzyme (O-glucuronidation) |\n| UDP-glucuronosyltransferase 2B10 | UGT2B10 | Enzyme (N-glucuronidation) |\n| UDP-glucuronosyltransferase 1A9 | UGT1A9 | Enzyme (O-glucuronidation) |\n| UDP-glucuronosyltransferase 2B7 | UGT2B7 | Enzyme (O-glucuronidation) |\n| UDP-glucuronosyltransferase 1A4 | UGT1A4 | Enzyme (N-glucuronidation) |\n| trans-3'-Hydroxy Cotinine-O-glucuronide | 3HC-O-Gluc | Glucuronide Conjugate |\n| trans-3'-Hydroxy Cotinine-N-glucuronide | 3HC-N-Gluc | Glucuronide Conjugate |\n\n"}

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159956-78-2

Molecular Formula

C10H12N2O2

Molecular Weight

195.23 g/mol

IUPAC Name

(3S,5R)-3-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m1/s1/i1D3

InChI Key

XOKCJXZZNAUIQN-CSUNFMACSA-N

SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H](C[C@@H](C1=O)O)C2=CN=CC=C2

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Origin of Product

United States

Metabolic Pathways and Enzymatic Biotransformation of Trans 3 Hydroxy Cotinine

Comparative Metabolic Studies

In Vitro Enzymatic Assays Utilizing Microsomal Systems

In vitro studies using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, have been instrumental in elucidating the specific enzymes and kinetics involved in the biotransformation of trans-3'-hydroxycotinine. researchgate.netflinders.edu.au

The formation of trans-3'-hydroxycotinine from cotinine (B1669453) is catalyzed predominantly by the cytochrome P450 enzyme CYP2A6 in humans. nactem.ac.ukcaymanchem.com The extrahepatic enzyme CYP2A13 also contributes to this reaction. nih.gov Studies with recombinant P450 2A6 have shown that trans-3'-hydroxycotinine is one of several products of cotinine metabolism, alongside 5'-hydroxycotinine and N-(hydroxymethyl)norcotinine. nih.govacs.org

Once formed, the primary metabolic pathway for trans-3'-hydroxycotinine is glucuronidation, a Phase II metabolic reaction that increases the water solubility of compounds to facilitate their excretion. nih.govnih.gov In vitro assays with human liver microsomes have identified two main glucuronidation pathways: O-glucuronidation and N-glucuronidation. nih.govnih.gov

O-Glucuronidation : This process results in the formation of trans-3'-hydroxycotinine O-glucuronide, which is the major glucuronide conjugate found in the urine of smokers. nih.govnih.gov This reaction is mainly catalyzed by the enzyme UGT2B7, with minor involvement from UGT1A9. nih.gov

N-Glucuronidation : Interestingly, in vitro incubations with human liver microsomes often show that the rate of N-glucuronide formation exceeds that of O-glucuronide formation. nih.gov This N-glucuronidation is primarily catalyzed by UGT1A4. nih.gov Despite its significant formation rate in microsomal assays, the N-glucuronide of trans-3'-hydroxycotinine has not been detected in human urine. nih.gov

Kinetic studies have quantified the activity of these enzymes in human liver microsomes. The rates of N-glucuronidation were found to vary more than six-fold among different human liver samples, while O-glucuronidation rates also showed significant variability. nih.gov

Enzymatic Activity for trans-3'-Hydroxycotinine Glucuronidation in Human Liver Microsomes
PathwayPrimary EnzymeActivity Range (pmol/min/mg protein)Kinetic Parameters (for O-Glucuronidation)
O-GlucuronidationUGT2B72.8 - 23.4K(m): 10.0 ± 0.8 mM; V(max): 85.8 ± 3.8 pmol/min/mg
N-GlucuronidationUGT1A46 - 38.9Not Reported

In Vivo Animal Model Investigations (e.g., Rodent Studies)

In vivo studies in animal models, particularly rodents, provide crucial information on the pharmacokinetics, tissue distribution, and excretion of trans-3'-hydroxycotinine that complements in vitro findings.

A comprehensive study in male Sprague-Dawley rats examined the distribution of nicotine (B1678760) metabolites after intravenous, oral, and inhalation exposure. nih.govoup.com Following administration, trans-3'-hydroxycotinine was distributed across several tissues, including the brain, heart, lung, liver, kidney, and muscle. nih.gov Notably, the lung exhibited the highest concentration of trans-3'-hydroxycotinine, whereas the kidney had the highest levels of nicotine and cotinine. nih.gov

In this rat model, the metabolism of cotinine to trans-3'-hydroxycotinine occurred to a lesser extent than the initial conversion of nicotine to cotinine. nih.gov The elimination of trans-3'-hydroxycotinine from plasma was observed to follow first-order kinetics. nih.gov Analysis of urinary excretion confirmed that nicotine and cotinine were the predominant compounds, followed by trans-3'-hydroxycotinine. nih.gov

Studies in mouse models have also confirmed the in vivo conversion of cotinine to trans-3'-hydroxycotinine. researchgate.net In mice, the oxidation is catalyzed by the enzyme CYP2A5. researchgate.net

Tissue Distribution of Nicotine Metabolites in Male Sprague-Dawley Rats nih.gov
CompoundTissue with Highest Concentration
NicotineKidney
CotinineKidney
trans-3'-HydroxycotinineLung

Species-Specific Metabolic Profiles and Differences

There are notable differences in the primary enzymes involved between humans and common laboratory animals. oup.comnih.gov In humans, CYP2A6 is the main enzyme responsible for cotinine 3'-hydroxylation. nactem.ac.uk In rats, the analogous enzyme is CYP2B1, while in mice, it is CYP2A5. oup.comresearchgate.net Such differences in enzyme isoforms and their catalytic activities mean that caution must be exercised when extrapolating metabolic data from animal models to humans. nih.govsemanticscholar.org The metabolic rate also differs; for instance, the biological half-life of cotinine in humans is approximately 16 hours, significantly longer than the roughly 7-hour half-life observed in male rats. oup.com

Within the human population, there are also well-documented differences in metabolic profiles, often linked to genetic polymorphisms in the CYP2A6 gene. mdpi.com These genetic variations can lead to different rates of nicotine metabolism. For example, some studies have observed that non-Hispanic Black children may exhibit slower nicotine metabolism, as indicated by a lower ratio of trans-3'-hydroxycotinine to cotinine (3HC/COT), when compared to White children. mdpi.com This ratio is often used as a biomarker for CYP2A6 activity. caymanchem.commdpi.com

Key Enzymes in Cotinine 3'-Hydroxylation Across Species
SpeciesPrimary Enzyme
HumanCYP2A6
RatCYP2B1
MouseCYP2A5

Advanced Analytical Methodologies for Trans 3 Hydroxy Cotinine and Its Deuterated Analog

Sample Preparation Techniques for Biological Matrices

The complexity of biological matrices such as urine, plasma, and serum necessitates meticulous sample preparation to remove interfering substances and concentrate the analytes of interest. The choice of technique depends on the specific matrix, the required sensitivity, and the analytical method to be used.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of trans-3'-hydroxy cotinine (B1669453) from biological samples. phenomenex.com This method offers high recovery and cleaner extracts compared to other techniques. phenomenex.com

The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte. For the analysis of cotinine and trans-3'-hydroxy cotinine in urine, an automated SPE procedure has been developed to enhance throughput. nih.gov In one such method, after adding an internal standard solution containing trans-3'-hydroxy cotinine-d3, the urine sample is diluted with a phosphate (B84403) buffer (pH 6.0) before being loaded onto the SPE column. nih.gov

The selection of the appropriate sorbent and solvents is critical for the successful isolation of the target compounds. Mixed-mode cation exchange cartridges are often employed for the extraction of nicotine (B1678760) and its metabolites.

Table 1: Example of an Automated Solid-Phase Extraction Protocol for trans-3'-Hydroxy Cotinine in Urine nih.gov

Step Reagent/Solvent Volume Purpose
Conditioning Methanol 3 mL To solvate the sorbent
Sterile Water 3 mL To rinse away the methanol
Phosphate Buffer (pH 6.0) 1 mL To equilibrate the sorbent to the sample pH
Sample Loading Pre-treated Urine Sample - To adsorb the analyte onto the sorbent
Washing Sterile Water 3 mL To remove hydrophilic interferences
0.2 M Hydrochloric Acid 2 mL To remove basic interferences
Hexane 2 mL To remove non-polar interferences
Methanol 3 mL To remove remaining interferences
Elution Dichloromethane (B109758):Isopropanol:Ammonium (B1175870) Hydroxide (78:20:2) 1 mL To desorb the analyte from the sorbent

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another common technique for the isolation of trans-3'-hydroxy cotinine from biological fluids. This method is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

For the simultaneous determination of total and free trans-3'-hydroxy cotinine and cotinine in urine, a basic extraction with a mixture of dichloromethane and n-butyl acetate (B1210297) has been utilized. nih.gov The pH of the aqueous phase is adjusted to be alkaline to ensure that the analytes are in their non-ionized, more organic-soluble form. LLE has been shown to yield better results than SPE in some applications. valpo.edu

Protein Precipitation Methods

For biological matrices with high protein content, such as plasma and serum, protein precipitation is a necessary first step to prevent interference with the analytical column and detection system. mdpi.com This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol, to the sample to denature and precipitate the proteins. mdpi.comnih.govresearchgate.net

The sample is then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte of interest is collected for further analysis. mdpi.comnih.gov In some methods, the supernatant is evaporated to dryness and reconstituted in a mobile phase-compatible solvent before injection into the chromatographic system. mdpi.com The use of an internal standard like this compound is crucial to control for any analyte loss during this process. nih.gov

Chromatographic Separation Principles

Following sample preparation, chromatographic techniques are employed to separate trans-3'-hydroxy cotinine and its deuterated analog from other components in the extract before detection.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the quantification of trans-3'-hydroxy cotinine. nih.gov For GC analysis, the volatility of the analyte may need to be increased through derivatization. One common derivatizing agent is bis(trimethylsilyl)acetamide, which converts the hydroxyl group of trans-3'-hydroxy cotinine into a more volatile trimethylsilyl (B98337) ether. nih.gov

The separation is achieved on a capillary column, and the analytes are identified and quantified using a mass spectrometer, often in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov GC-MS methods have been successfully developed for the simultaneous determination of cotinine and trans-3'-hydroxy cotinine in urine. nih.gov

Liquid Chromatography (LC) Systems: HPLC, UPLC

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques for the determination of trans-3'-hydroxy cotinine in biological samples. nih.gov These methods, especially when coupled with tandem mass spectrometry (LC-MS/MS), offer high sensitivity, specificity, and throughput. oup.comnih.gov

Reversed-phase chromatography is typically used, with C18 or phenyl-hexyl columns being common stationary phases. researchgate.netfishersci.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the analytes.

Table 2: Example of LC-MS/MS Parameters for the Analysis of trans-3'-Hydroxy Cotinine

Parameter Condition
LC System UPLC utas.edu.au
Column C18, 1.7 µm, 50 x 2.1 mm fishersci.com
Mobile Phase A 5 mM Ammonium Formate (pH 2.5) fishersci.com
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.4 mL/min
Injection Volume 5 µL utas.edu.au
MS System Triple Quadrupole nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

The use of UPLC systems allows for faster analysis times and improved resolution compared to traditional HPLC. fishersci.com The high sensitivity of LC-MS/MS methods enables the detection of low concentrations of trans-3'-hydroxy cotinine, making it suitable for studies on passive smoking exposure. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable option for the separation of polar compounds like nicotine and its metabolites. mdpi.comnih.gov This technique is particularly useful for separating trans-3'-hydroxycotinine from other related substances. mdpi.com In HILIC methods, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. nih.gov For the analysis of nicotine metabolites, HILIC columns are often paired with a mobile phase of water and acetonitrile containing ammonium acetate. nih.gov While effective, some studies have found that other chromatographic modes, such as reversed-phase with a phenyl-hexyl stationary phase, may offer superior separation and reduced matrix effects for these specific analytes. fu-berlin.de

Reversed-Phase Liquid Chromatography (RP-LC) Applications

Reversed-Phase Liquid Chromatography (RP-LC) is a widely employed technique for the analysis of trans-3'-hydroxycotinine. A variety of RP columns have been successfully utilized, including Syncronis C18, Synergi PolarRP, and phenyl-hexyl columns. fu-berlin.defishersci.comresearchgate.net One method utilized a 30-cm reversed-phase column with a mobile phase consisting of water, methanol, 0.1 M sodium acetate, and acetonitrile (67:24.5:6.5:2, v/v) at a pH of 4.3 to achieve separation. nih.gov Another approach employed a Synergi PolarRP column with a gradient of 0.1% formic acid and 0.1% formic acid in acetonitrile. researchgate.net The high surface area and carbon load of modern UHPLC columns, such as the Syncronis C18, allow for rapid separation of nicotine, cotinine, and trans-3'-hydroxycotinine in under 4 minutes. fishersci.com Research has also indicated that a phenyl-hexyl stationary phase can be superior to standard C18, C8, and HILIC phases by providing better retention and eliminating ion suppression effects from the matrix. fu-berlin.de

Table 1: Examples of Liquid Chromatography Applications

Technique Column Type Mobile Phase Components Key Finding
HILIC HILIC Water, Acetonitrile, Ammonium Acetate nih.gov Suitable for separating polar nicotine metabolites. mdpi.comnih.gov
RP-LC Syncronis C18 Not specified Fast separation with a cycle time of 3 minutes. fishersci.com
RP-LC Phenyl-hexyl Aqueous mobile phase (pH 4.50) and Methanol fu-berlin.de Found superior to HILIC, C18, and C8 phases for eliminating ion suppression. fu-berlin.de
RP-LC Synergi PolarRP 0.1% Formic Acid, 0.1% Formic Acid in Acetonitrile researchgate.net Achieved a total runtime of 8 minutes for multiple analytes. researchgate.net

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive tool for the detection and quantification of trans-3'-hydroxycotinine and its deuterated analog due to its high sensitivity and specificity.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the most common ionization source used in LC-MS/MS methods for the analysis of trans-3'-hydroxycotinine. mdpi.com The technique is typically operated in positive ion mode to generate protonated molecular ions [M+H]⁺ of the analytes. researchgate.netd-nb.info Some methods utilize a heated electrospray ionization (HESI) source to enhance desolvation and improve ionization efficiency. nih.gov The stability and efficiency of the ESI process are critical for achieving the low detection limits required for monitoring exposure to secondhand smoke.

Triple Quadrupole (QQQ) Mass Spectrometry

Triple quadrupole (QQQ) mass spectrometers are frequently used for quantifying trans-3'-hydroxycotinine in biological samples. mdpi.com These instruments, such as the Sciex API 6500 and API 7500, are operated in Multiple Reaction Monitoring (MRM) mode to provide excellent sensitivity and selectivity. oup.com The QQQ setup allows for the selection of a specific precursor ion in the first quadrupole, fragmentation of that ion in the collision cell (second quadrupole), and detection of a specific product ion in the third quadrupole. This process significantly reduces background noise and chemical interference, making it ideal for quantitative analysis in complex matrices like plasma and urine. mdpi.comd-nb.info

Orbitrap Mass Spectrometry

High-resolution mass spectrometry, particularly using Orbitrap technology, offers an alternative to triple quadrupole instruments for the determination of nicotine metabolites. nih.gov An LC-Orbitrap-MS/MS system, such as the Q Exactive Focus, can be used for the sensitive determination of cotinine and trans-3'-hydroxycotinine in urine. nih.govmdpi.comconsensus.app This approach allows for operation in both Selected Ion Monitoring (SIM) mode, for monitoring the protonated molecular ions, and in a secondary mass monitoring mode like Parallel Reaction Monitoring (PRM) for confirmation and quantification. nih.govmdpi.com The high resolving power of the Orbitrap analyzer provides excellent specificity and confidence in analyte identification.

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Modes

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are the two primary scan modes used for the quantification of trans-3'-hydroxycotinine and its internal standard.

In SIM mode, the mass spectrometer is set to detect only a limited mass-to-charge (m/z) range corresponding to the specific ions of interest. For example, in a GC-MS method, the ions monitored for derivatized trans-3'-hydroxycotinine-d3 were m/z 147 and 252. nih.gov LC-Orbitrap-MS methods have also utilized SIM to monitor the protonated molecular ions of the target analytes. nih.govmdpi.com

MRM is the gold standard for quantification in tandem mass spectrometry. nih.gov In this mode, specific precursor ion to product ion transitions are monitored for each analyte. This provides a high degree of specificity and sensitivity. For trans-3'-hydroxycotinine, a common transition is m/z 193.2 → 134.2. mdpi.com For its deuterated internal standard, trans-3'-hydroxycotinine-d3, the corresponding transition is m/z 196.2 → 134.2. mdpi.com The use of MRM significantly improves the signal-to-noise ratio, allowing for very low limits of detection, often in the low ng/mL range or even sub-ng/mL levels. mdpi.comoup.com

Table 2: Mass Spectrometric Parameters for trans-3'-Hydroxy Cotinine Analysis

Analyte Scan Mode Precursor Ion (m/z) Product Ion(s) (m/z) Instrument Type
trans-3'-Hydroxy Cotinine MRM 193.2 134.2, 80.1 mdpi.com Triple Quadrupole mdpi.com
This compound MRM 196.2 134.2 mdpi.com Triple Quadrupole mdpi.com
trans-3'-Hydroxy Cotinine SIM / PRM Not specified Not specified Orbitrap nih.govmdpi.com
This compound SIM (GC-MS) Not applicable 147, 252 nih.gov Quadrupole (GC-MS) nih.gov

Application of this compound as an Internal Standard

In the quantitative analysis of trans-3'-hydroxy cotinine, a major metabolite of nicotine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. nih.gov this compound, a deuterated analog, is an ideal internal standard for this purpose, particularly in methods employing mass spectrometry. nih.govoup.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (trans-3'-hydroxy cotinine). The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during sample preparation, extraction, and chromatographic separation.

After the addition of the internal standard, the sample is processed, and the ratio of the analyte to the isotopically labeled standard is measured by a mass spectrometer. Because the amount of the added internal standard is known, the concentration of the analyte in the original sample can be precisely calculated based on this measured ratio. This method effectively corrects for any loss of analyte that may occur during the analytical process.

The use of deuterated internal standards like this compound offers several significant advantages in quantitative analysis:

Correction for Matrix Effects: Biological samples such as urine and serum are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. This co-elution and similar ionization behavior allow for the accurate correction of matrix-induced variations, thereby improving the accuracy of the quantification.

Compensation for Procedural Variations: Any inconsistencies during sample preparation, such as extraction inefficiencies or volumetric errors, will affect both the analyte and the deuterated internal standard equally. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to more precise and reproducible results. nih.gov

For accurate quantification using this compound, a calibration curve is constructed. This involves preparing a series of calibration standards with known concentrations of trans-3'-hydroxy cotinine and a constant concentration of the internal standard, this compound. nih.govoup.com

The calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. This ratio is then used to determine the concentration of trans-3'-hydroxy cotinine in unknown samples. For instance, in a gas chromatography-mass spectrometry (GC-MS) method, the linearity of the method was determined by a linear regression of calibrator concentrations versus the peak area ratio of trans-3'-hydroxy cotinine to its deuterated internal standard. nih.gov

Data normalization is inherently achieved through this process. By using the peak area ratio, any fluctuations in the instrument's response or variations in the sample injection volume are corrected, as they will affect both the analyte and the internal standard proportionally.

Method Validation Parameters for Research Applications

To ensure that an analytical method is suitable for its intended research purpose, it must be rigorously validated. Key validation parameters include linearity and dynamic range, as well as the limits of detection (LOD) and quantification (LOQ).

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval over which the method provides acceptable linearity, accuracy, and precision.

In the analysis of trans-3'-hydroxy cotinine using its deuterated internal standard, linearity is typically evaluated by preparing and analyzing a set of calibration standards across a range of concentrations. The linearity is then assessed by calculating the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.

The following table summarizes the linear ranges reported in various studies for the quantification of trans-3'-hydroxy cotinine.

Analytical MethodMatrixLinear Range (ng/mL)Correlation Coefficient (R²)Reference
GC-MSUrine10–6000> 0.999 nih.gov
LC-MS/MSSerum0.025–10Not Specified d-nb.info
LC-MS/MSSerum0.50–1250Not Specified nih.gov
LC-Orbitrap-MS/MSUrine10-750> 0.996 mdpi.com

This table is interactive. Click on the headers to sort the data.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

These parameters are crucial for studies investigating low-level exposure to tobacco smoke. oup.com The LOD is often determined as the concentration that produces a signal-to-noise ratio of at least 3:1, while the LOQ is the lowest concentration on the calibration curve that can be measured with acceptable performance. nih.gov

The table below presents the LOD and LOQ values for trans-3'-hydroxy cotinine from different analytical methods.

Analytical MethodMatrixLOD (ng/mL)LOQ (ng/mL)Reference
GC-MSUrine0.0210 nih.gov
LC-MS/MSSerumNot Specified0.02 d-nb.info
LC-MS/MSSerum0.004Not Specified oup.com
LC-MS/MSPlasma0.070.15 d-nb.info
LC-MS/MSSerumNot Specified0.5 nih.gov
LC-Orbitrap-MS/MSUrine1030 nih.gov

This table is interactive. Click on the headers to sort the data.

Evaluation of Precision (Repeatability and Reproducibility)

Precision in an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision).

Repeatability assesses the precision over a short period with the same analyst, equipment, and reagents. For the analysis of trans-3'-hydroxy cotinine, methods have demonstrated high repeatability, with relative standard deviations (RSD) often below 3.1%. nih.gov

Reproducibility, on the other hand, evaluates the precision over a longer period, potentially with different analysts, equipment, or laboratories. Studies have shown that the reproducibility for trans-3'-hydroxy cotinine analysis is also well within acceptable limits, with RSDs generally below 10.1%. nih.gov For instance, one gas chromatography-mass spectrometry (GC-MS) method reported intra- and inter-assay precision of less than 9% for both cotinine and trans-3'-hydroxy cotinine. nih.gov Another liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported precision of less than 10%. nih.gov

This table summarizes the precision data from various analytical methods used for the quantification of trans-3'-hydroxy cotinine.

Accuracy Assessment

Accuracy is the measure of the closeness of an analytical result to the true value. It is a critical parameter for ensuring the validity of the reported concentrations of trans-3'-hydroxy cotinine. Accuracy is often expressed as the percentage deviation of the measured concentration from the nominal concentration.

Various analytical methods have demonstrated high accuracy for the quantification of trans-3'-hydroxy cotinine. For example, a GC-MS method reported accuracy for trans-3'-hydroxy cotinine ranging from -2.66% to 3.72%. nih.govresearchgate.net An LC-MS/MS method for the analysis of cotinine and trans-3'-hydroxy cotinine in serum reported an accuracy of ±15%. nih.govoup.com Another study utilizing LC-MS/MS found mean accuracies for hydroxycotinine (B196158) to be between 99.9% and 109.9%. fu-berlin.de

Table 2: Accuracy of Analytical Methods for trans-3'-Hydroxy Cotinine

Analyte Accuracy Range Method
trans-3'-Hydroxy Cotinine -2.66% to 3.72% GC-MS
trans-3'-Hydroxy Cotinine ±15% LC-MS/MS
trans-3'-Hydroxy Cotinine 99.9% to 109.9% LC-MS/MS

This table presents the accuracy data from different analytical techniques for the measurement of trans-3'-hydroxy cotinine.

Recovery and Matrix Effect Investigations

In the analysis of biological samples, it is essential to assess the extraction recovery of the analyte and the potential for matrix effects. Recovery refers to the efficiency of the extraction procedure in isolating the analyte from the sample matrix. The matrix effect is the alteration of the analyte's ionization efficiency due to co-eluting components from the sample matrix.

Studies have reported good recovery rates for trans-3'-hydroxy cotinine from various biological matrices. For instance, a study using an LC-Orbitrap-MS/MS technique for urine samples found recovery rates for nicotine metabolites, including trans-3'-hydroxy cotinine, to be in the range of 72% to 101%. nih.gov Another GC-MS method for urine analysis reported mean recoveries for trans-3'-hydroxy cotinine between 75.4% and 90.2%. nih.govresearchgate.net

Matrix effects are also a critical consideration. One study evaluating matrix effects in bovine serum and human plasma found a small ion enhancement effect for both cotinine and trans-3'-hydroxy cotinine, but these effects were below 10% and considered acceptable. d-nb.info

Table 3: Recovery of trans-3'-Hydroxy Cotinine in Analytical Methods

Analyte Recovery Range Matrix Method
trans-3'-Hydroxy Cotinine 72% to 101% Urine LC-Orbitrap-MS/MS
trans-3'-Hydroxy Cotinine 75.4% to 90.2% Urine GC-MS

This table provides a summary of the recovery data for trans-3'-hydroxy cotinine from biological matrices.

Stability of Analytes in Sample Matrices

The stability of analytes in biological samples under various storage and handling conditions is crucial for obtaining accurate and reliable results. Stability studies are conducted to determine the time and temperature at which samples can be stored without significant degradation of the analyte.

For trans-3'-hydroxy cotinine, stability has been evaluated under different conditions. One study found that analytes were stable in capped GC autosampler vials for up to 48 hours. nih.gov This ensures that the integrity of the sample is maintained during the analytical run. Further research is ongoing to establish long-term stability in various matrices such as plasma and urine under different storage temperatures (e.g., -20°C, -80°C) and after multiple freeze-thaw cycles. The use of deuterated internal standards like this compound helps to compensate for any minor degradation that may occur during sample processing and analysis. fu-berlin.de

Table 4: Compound List

Compound Name
trans-3'-Hydroxy Cotinine
This compound
Cotinine
Cotinine-d3
Nicotine
(2′S)-nicotine 1'-oxide
Nornicotine
Anabasine
Serotonin
Ascorbic acid
Morphine
Pseudoephedrine
Codeine
Cocaine
Clomipramine

Biomarker Applications and Research Utility of Trans 3 Hydroxy Cotinine

trans-3'-Hydroxy Cotinine (B1669453) as a Biomarker of Exposure in Research Models

The quantification of trans-3'-hydroxycotinine is a cornerstone of assessing nicotine (B1678760) exposure. Its presence and concentration in various biological matrices offer a reliable window into the extent of tobacco and nicotine product usage, as well as environmental exposure.

trans-3'-Hydroxycotinine, alongside cotinine, is frequently measured in various biological fluids to provide a comprehensive picture of nicotine exposure. The choice of matrix often depends on the research setting, desired window of exposure, and the feasibility of sample collection.

Urine: As a non-invasive and readily available biological sample, urine is a preferred matrix for large-scale epidemiological studies. nih.govum.edu.mtresearchgate.net Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed for the simultaneous quantification of cotinine and trans-3'-hydroxycotinine. nih.govnih.govresearchgate.net These methods demonstrate high sensitivity and specificity, with lower limits of quantitation (LOQ) for trans-3'-hydroxycotinine reported to be as low as 0.02 ng/mL to 0.10 ng/mL. nih.govnih.gov In a study of children exposed to tobacco smoke, all 288 participants had detectable urinary trans-3'-hydroxycotinine levels, ranging from 0.19 to 780.32 ng/mL. mdpi.com

Plasma and Serum: Blood-based matrices like plasma and serum provide a direct measure of circulating biomarkers. The correlation between cotinine levels in plasma and dried blood spots has been shown to be excellent (0.992, P<0.001). nih.gov The ratio of trans-3'-hydroxycotinine to cotinine in plasma is also well-correlated with the ratio in dried blood spots (0.94, P<0.001), highlighting the utility of both matrices. nih.gov A newly developed automated method for serum analysis has lowered the estimated limit of detection for trans-3'-hydroxycotinine to 0.004 ng/mL. oup.com

Saliva: Saliva offers a non-invasive alternative to blood collection and has proven to be a valuable analytical tool. researchgate.net LC-MS/MS methods have been developed for the determination of trans-3'-hydroxycotinine in saliva, with LOQs reported at 0.10 ng/mL. researchgate.net

Dried Blood Spots (DBS): DBS provide a minimally invasive and cost-effective method for sample collection and storage, particularly in pediatric and remote populations. nih.gov A quantitative high-throughput LC-MS/MS method has been developed for the analysis of cotinine and trans-3'-hydroxycotinine in DBS, with an LOQ for cotinine of 0.3 ng/g (approximately 0.2 ng/mL of plasma). nih.gov This method has been successfully used to assess secondhand smoke exposure in children. nih.gov

Biological FluidAnalytical MethodLower Limit of Quantitation (LOQ) for trans-3'-Hydroxy CotinineKey Findings/Applications
UrineLC-MS/MS, GC-MS0.02 - 0.10 ng/mL nih.govnih.govWidely used in epidemiological studies for assessing active and passive smoking. um.edu.mtmdpi.comnih.gov
Plasma/SerumLC-MS/MS0.004 ng/mL oup.comDirect measure of circulating biomarkers; strong correlation with DBS levels. nih.gov
SalivaLC-MS/MS0.10 ng/mL researchgate.netNon-invasive alternative to blood collection. researchgate.net
Dried Blood Spots (DBS)LC-MS/MS~0.2 ng/mL (plasma equivalent) nih.govMinimally invasive, suitable for pediatric and large-scale studies. nih.gov

Animal models are invaluable for understanding the pharmacokinetics and toxicology of nicotine and its metabolites. Studies in rats and dogs have utilized trans-3'-hydroxycotinine as a biomarker to monitor exposure to tobacco constituents.

In male Sprague-Dawley rats, the levels of nicotine, cotinine, and trans-3'-hydroxycotinine in plasma, tissues, and urine exhibited dose-dependent increases following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. oup.com These findings contribute to a better understanding of the pharmacokinetic profiles of these compounds across different routes of exposure. oup.com

Studies in dogs have also confirmed the role of cotinine as a reliable indicator of exposure to tobacco smoke. nih.govresearchgate.net Cotinine levels were significantly higher in both serum and fur of dogs exposed to their owner's tobacco smoke compared to unexposed dogs. nih.govresearchgate.net While these studies focused on cotinine, the established metabolic pathway from cotinine to trans-3'-hydroxycotinine suggests its potential as a parallel biomarker in such animal models.

trans-3'-Hydroxycotinine is a sensitive biomarker for assessing low-level exposure to environmental tobacco smoke (ETS), also known as secondhand smoke. nih.govnih.gov This is particularly important in vulnerable populations such as children. um.edu.mtresearchgate.netmdpi.comnih.gov

Research has shown that trans-3'-hydroxycotinine, cotinine, and their sum are approximately equivalent and strong biomarkers of ETS exposure in children. nih.gov These biomarkers show strong associations with air nicotine levels and reported ETS exposure. nih.gov A study involving 150 ETS-exposed children found that both urinary trans-3'-hydroxycotinine and cotinine can be measured reliably and show similar levels of stability over time. nih.gov

The high sensitivity of modern analytical methods allows for the detection of very low levels of these metabolites, making it possible to quantify even minimal exposure to tobacco smoke. nih.govoup.com This is crucial for understanding the health risks associated with passive smoking and for implementing effective public health interventions.

Nicotine Metabolite Ratio (trans-3'-Hydroxy Cotinine/Cotinine) in Research

The ratio of trans-3'-hydroxycotinine to cotinine (3HC/COT), often referred to as the nicotine metabolite ratio (NMR), has emerged as a significant tool in nicotine and tobacco research. This ratio provides valuable information about an individual's rate of nicotine metabolism.

The conversion of cotinine to trans-3'-hydroxycotinine is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. nih.govmdpi.comnih.gov Therefore, the 3HC/COT ratio serves as a reliable in vivo phenotypic marker for CYP2A6 activity. nih.govresearchgate.netmdpi.commdpi.comnih.gov A higher ratio indicates faster metabolism of cotinine, and consequently, faster nicotine clearance, while a lower ratio suggests slower metabolism. nih.govfrontiersin.org

The NMR is a stable measure of CYP2A6 activity and is less dependent on the time of the last nicotine intake compared to individual metabolite concentrations. frontiersin.org This makes it a robust biomarker for phenotyping individuals in both clinical and research settings. nih.govresearchgate.net The NMR can be measured in various biological fluids, including plasma, urine, and saliva. nih.govmdpi.com

Study PopulationBiological MatrixKey FindingCitation
288 children exposed to tobacco smokeUrineGeometric mean of 3HC/COT ratio was 3.13. mdpi.com
62 adult smokersPlasma3HC/COT ratio ranged from 0.02 to 0.90 and was inversely correlated with plasma nicotine concentration. nih.gov
150 ETS-exposed childrenUrineOlder children had a higher 3HC/COT ratio than younger children (3.5 vs. 2.2). nih.gov
Non-smokers with secondhand smoke exposureUrineConcentrations of both cotinine and 3HC are measurable, allowing for ratio calculation. nih.gov

The activity of the CYP2A6 enzyme is significantly influenced by genetic polymorphisms in the CYP2A6 gene. mdpi.com These genetic variations can lead to differences in the rate of nicotine metabolism among individuals. mdpi.comnih.govnih.gov

Studies have demonstrated a strong association between CYP2A6 genotype and the levels of various urinary nicotine metabolites, including trans-3'-hydroxycotinine. nih.govnih.gov Individuals with certain genetic variants may exhibit slower metabolism of nicotine, resulting in lower 3HC/COT ratios. mdpi.com For instance, research has indicated that non-Hispanic Black children may have slower nicotine metabolism, which is reflected in lower 3HC/COT ratios compared to non-Hispanic White children. mdpi.comnih.gov

Understanding the interplay between genetic polymorphisms, CYP2A6 activity (as measured by the NMR), and nicotine metabolism is crucial for personalized medicine approaches to smoking cessation and for assessing individual susceptibility to tobacco-related diseases. nih.gov

Implications for Inter-Individual Variability in Nicotine Biotransformation

The metabolism of nicotine, a complex process primarily occurring in the liver, shows significant variation among individuals. researchgate.net This variability is a key determinant of nicotine dependence, smoking intensity, and the risk of tobacco-related diseases. bevital.no trans-3'-Hydroxycotinine (3HC) is central to understanding these differences.

Nicotine is first metabolized to cotinine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2A6. mdpi.comaacrjournals.org Cotinine is then further metabolized to 3HC, a step also mediated by CYP2A6. aacrjournals.orgmdpi.com Because of this shared metabolic pathway, the ratio of 3HC to cotinine in biological fluids (such as plasma, urine, or saliva) serves as a reliable and widely used biomarker for CYP2A6 enzyme activity. nih.govnih.gov This ratio is known as the Nicotine Metabolite Ratio (NMR). bevital.nomdpi.com

The NMR allows researchers to phenotype individuals as "slow," "normal," or "fast" metabolizers of nicotine. bevital.no This classification is crucial because the rate of nicotine metabolism influences smoking behaviors. For instance, individuals with slower metabolism (lower NMR) tend to experience prolonged effects of nicotine, may smoke fewer cigarettes, find it easier to quit, and have a lower risk of developing lung cancer. bevital.no Conversely, fast metabolizers may require higher nicotine intake to achieve the desired effects, leading to heavier smoking and greater dependence.

Extensive research has shown that the NMR is a stable indicator of nicotine clearance. nih.gov While genetic polymorphisms in the CYP2A6 gene are the primary determinants of the NMR, other factors such as ethnicity, age, and sex can also contribute to the variation, though to a lesser extent. bevital.nomdpi.com For example, studies have observed differences in NMR levels between Black and White children exposed to tobacco smoke, suggesting racial differences in nicotine metabolism. mdpi.com The plasma 3HC/cotinine ratio can vary widely among individuals, with ranges from 0.02 to 0.90 reported in smokers. nih.gov This wide variability underscores the importance of 3HC in assessing individual differences in nicotine biotransformation. nih.gov

Applications in Pharmacokinetic and Toxicokinetic Research (Non-Human)

Disposition Kinetics and Clearance Studies in Animal Models

Animal models, particularly rodents, are essential for studying the pharmacokinetic properties of nicotine and its metabolites, providing data that helps in understanding human exposure. Recent studies using male Sprague-Dawley rats have offered detailed insights into the disposition and clearance of trans-3'-hydroxycotinine. nih.govoup.com

In a comprehensive study involving nose-only inhalation, oral gavage, and intravenous (IV) infusion of nicotine, researchers characterized the pharmacokinetic profiles of nicotine, cotinine, and 3-OH-cotinine. nih.govoup.com Following administration, nicotine was rapidly distributed to all tissues studied, including the brain, heart, lung, liver, kidney, and muscle. nih.govoup.com The highest levels of nicotine and cotinine were found in the kidney, while the lung showed the highest concentration of 3-OH-cotinine. nih.govoup.com

The elimination of plasma 3-OH-cotinine was found to follow first-order kinetics, with a half-life that was independent of the dose and administration route. nih.govoup.com The plasma half-life of 3-OH-cotinine in rats was observed to be between approximately 5 to 9 hours, which is considerably longer than that of nicotine but shorter than that of cotinine. oup.com This kinetic profile highlights that 3-OH-cotinine is a significant, albeit less persistent, metabolite compared to cotinine. nih.govoup.com Urinary excretion data showed that nicotine and cotinine were the major compounds excreted, followed by 3-OH-cotinine. nih.gov These animal studies provide a fundamental understanding of how 3HC is distributed, metabolized, and cleared from the body, which is crucial for interpreting biomarker data and developing toxicological models. oup.com

Pharmacokinetic Parameters of trans-3'-Hydroxycotinine in Male Sprague-Dawley Rats (Mean Values)
Route of AdministrationParameterValue
Oral Gavage (PO)Elimination Rate Constant (Ke)0.08 - 0.11 h⁻¹
Half-life (t½)6.51 - 8.67 h
Intravenous (IV)Elimination Rate Constant (Ke)0.07 - 0.13 h⁻¹
Half-life (t½)5.19 - 9.37 h

Data sourced from a pharmacokinetic analysis in male Sprague-Dawley rats. oup.com The ranges represent values across different dose levels.

Evaluation of Metabolic Profiles Following Controlled Exposures

Controlled exposure studies in animal models allow for a precise evaluation of the metabolic pathways of nicotine. By administering known doses of nicotine through various routes, researchers can map the formation and elimination of its metabolites, including trans-3'-hydroxycotinine.

In studies with Sprague-Dawley rats, nicotine was shown to be extensively metabolized, with cotinine being the primary metabolite, followed by 3-OH-cotinine. nih.govoup.com The levels of all three compounds—nicotine, cotinine, and 3-OH-cotinine—in plasma, tissues, and urine increased in a dose-dependent manner. nih.govoup.com This demonstrates a clear and predictable metabolic conversion process.

The metabolic profile revealed that after a single dose of nicotine, cotinine was the most abundant metabolite in plasma, indicated by the largest Area Under the Curve (AUC), while 3-OH-cotinine had the lowest maximum concentration (Cmax) and the smallest AUC. oup.com This suggests that while the conversion of cotinine to 3-OH-cotinine is a key step, cotinine itself has a longer residence time in the circulation. oup.com Tissue analysis further refined this profile, showing that the lungs accumulated the highest levels of 3-OH-cotinine, indicating potential tissue-specific distribution or metabolism. nih.govoup.com These controlled studies are invaluable for understanding the complete metabolic fate of nicotine and for validating the use of 3HC as a biomarker of exposure and metabolism. oup.com

Contributions to Forensic Toxicology Research Methodologies

In forensic toxicology, the accurate detection and quantification of nicotine and its metabolites are crucial for investigating cases of poisoning, determining tobacco use, and assessing exposure to secondhand smoke. trans-3'-Hydroxycotinine has become an important analyte in these investigations, contributing to more robust and comprehensive toxicological analyses. nih.gov

The development of highly sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been pivotal. nih.govnih.gov These methods allow for the simultaneous quantification of nicotine, cotinine, and 3HC in a variety of biological matrices, including blood, urine, saliva, hair, and nails. nih.govnih.gov Hair and nails are particularly useful in forensic contexts as they can provide a long-term history of exposure. nih.gov

The inclusion of 3HC in toxicological screens provides a more complete picture of nicotine exposure and metabolism. In fatal poisoning cases involving nicotine, such as from the ingestion of e-cigarette liquid, the concentrations of nicotine, cotinine, and 3HC are measured in postmortem samples like heart blood, peripheral blood, and gastric contents to establish the cause of death. nih.gov For instance, in one reported case, the concentration of 3HC was significantly lower than nicotine and cotinine, consistent with its position further down the metabolic chain. nih.gov

A critical component of these advanced analytical methods is the use of isotopically labeled internal standards to ensure accuracy and precision. oup.comtrans-3'-Hydroxycotinine-d3 , a deuterated form of the molecule, is commonly used for this purpose. oup.com By adding a known amount of the deuterated standard to a sample, analysts can correct for any loss of the target analyte during sample preparation and analysis, thereby enabling highly accurate quantification. oup.com This methodological refinement has been essential for detecting very low levels of metabolites, which is important for studies on secondhand smoke exposure and for forensic cases where sample quality may be compromised. nih.govnih.gov

Reported Concentrations in a Fatal Nicotine Poisoning Case
CompoundHeart Blood (mg/L)Peripheral Blood (mg/L)
Nicotine87.285.2
Cotinine1.41.1
trans-3'-Hydroxycotinine0.0120.0089

Data from a forensic case report involving oral ingestion of e-cigarette liquid. nih.gov

Synthesis and Characterization of Trans 3 Hydroxy Cotinine D3 for Research Purposes

Chemical Synthesis Routes of Deuterated Analogs

The synthesis of deuterated analogs such as trans-3'-Hydroxy Cotinine-d3 is not explicitly detailed in publicly available literature, but the general pathways can be inferred from established methods for the non-labeled compound. The synthesis of the parent compound, trans-3'-hydroxycotinine, a major metabolite of nicotine (B1678760), typically starts from cotinine (B1669453). nih.govnih.govmdma.ch

One established method involves the deprotonation of (S)-cotinine using a strong base like lithium diisopropylamide (LDA), followed by oxidation. nih.govmdma.ch This reaction creates a mixture of trans- and cis-3'-hydroxycotinine, from which the desired trans isomer is isolated and purified. nih.gov Another approach utilizes NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate, followed by hydrolysis, to achieve the conversion from cotinine. nih.govpsu.edu

For the deuterated analog, this compound, the synthesis would logically begin with an isotopically labeled precursor, specifically Cotinine-d3. The three deuterium (B1214612) atoms are typically incorporated into the N-methyl group of the cotinine molecule. This labeled cotinine would then undergo hydroxylation at the 3' position using one of the aforementioned synthetic routes. This strategy ensures the stable isotope label is retained in the final product. The resulting this compound is then purified for use as an internal standard in analytical methods. nih.gov

Parameter Description
Starting Material Cotinine-d3 (typically with deuterium on the N-methyl group)
Key Reaction Stereoselective hydroxylation at the 3'-position of the pyrrolidinone ring
Common Reagents - Lithium diisopropylamide (LDA) followed by an oxidizing agent (e.g., MoOPH) nih.gov - NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate nih.gov
Product A mixture of cis- and this compound isomers
Purification Chromatographic methods or crystallization to isolate the pure trans isomer nih.gov

Isotopic Labeling Strategies for this compound

The designation "-d3" in this compound indicates that three deuterium atoms have been incorporated into the molecule. The strategic placement of these labels is critical for the compound's function as an internal standard in mass spectrometry-based analyses.

The most common and effective labeling strategy involves placing the three deuterium atoms on the methyl group attached to the nitrogen atom of the pyrrolidinone ring (the N-methyl group). This position is chosen for several key reasons:

Chemical and Metabolic Stability: The C-D bonds on the N-methyl group are strong and not susceptible to exchange with protons from the solvent. Furthermore, this position is not typically involved in further metabolic transformations, ensuring that the isotopic label is retained throughout sample preparation and analysis. nih.gov

Distinct Mass Shift: The incorporation of three deuterium atoms results in a mass increase of 3 Daltons compared to the unlabeled analyte. This provides a clear and unambiguous mass-to-charge (m/z) ratio difference, allowing the mass spectrometer to differentiate between the internal standard and the endogenous analyte without any signal overlap. nih.gov

No Chromatographic Shift: Since deuterium has nearly identical chemical properties to hydrogen, the deuterated standard co-elutes with the non-deuterated analyte during liquid chromatography (LC). This co-elution is crucial because it ensures that any matrix effects, such as ionization suppression or enhancement, affect both the analyte and the internal standard equally, allowing for accurate correction and quantification. nih.gov

This labeling strategy is fundamental to the isotope dilution mass spectrometry technique, which is considered a gold-standard method for quantitative analysis due to its high precision and accuracy. nist.gov

Labeling Feature Rationale and Advantage
Label Deuterium (³H or D)
Number of Labels 3 (denoted as -d3)
Position N-methyl group of the pyrrolidinone ring
Key Benefit Provides a +3 Da mass shift for clear distinction from the native analyte in mass spectrometry.
Advantage The label is metabolically stable and does not exchange, ensuring its integrity during analysis. nih.gov
Analytical Impact Allows the standard to co-elute with the analyte, correcting for matrix effects and improving quantification accuracy. nih.gov

Role of Certified Reference Materials in Analytical Quality Control

Certified Reference Materials (CRMs) are standards used to check the quality and metrological traceability of products, validate analytical measurement methods, and calibrate instruments. wikipedia.org They are produced under stringent manufacturing protocols and are accompanied by a certificate that specifies the property values and their uncertainties, ensuring confidence in the measurement results. nist.govwikipedia.org

This compound is available as a CRM and plays a vital role in the quality control of analytical methods for determining nicotine exposure. clpmag.com Its primary functions include:

Internal Standard for Isotope Dilution Analysis: As a stable isotope-labeled analog of the target analyte, it is the ideal internal standard for quantification by LC-MS or GC-MS. clpmag.comresearchgate.net By adding a known amount of the CRM to a sample, the ratio of the native analyte to the labeled standard can be measured. This ratio is used to calculate the precise concentration of the analyte, correcting for variations in sample extraction, injection volume, and instrument response. nih.govnist.gov

Method Validation: CRMs are essential for validating the accuracy and precision of new or modified analytical procedures. wikipedia.org By analyzing the CRM, laboratories can confirm that their methods meet the required performance standards for sensitivity, specificity, and linearity.

Ensuring Accuracy and Traceability: The use of CRMs ensures that laboratory results are accurate and traceable to a recognized standard, such as those from the National Institute of Standards and Technology (NIST). nist.gov This is critical for clinical diagnostics, regulatory monitoring, and large-scale epidemiological studies where results from different laboratories need to be comparable. nist.govnih.gov For example, NIST provides Standard Reference Material (SRM) 3671, a human urine matrix containing certified values for nicotine metabolites, which is used to evaluate the accuracy of analytical procedures. nist.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Analytical Techniques for Metabolite Profiling

The demand for more sensitive and efficient methods to quantify nicotine (B1678760) metabolites is growing, particularly for assessing low-level exposure from secondhand smoke and for large-scale epidemiological studies. nih.govresearchgate.netoup.com Future research will focus on advancing the analytical techniques where trans-3'-hydroxy cotinine-d3 is a crucial component for ensuring accuracy.

Key developments include:

Enhanced Sensitivity: New methods are being developed to lower the limit of detection (LOD) for trans-3'-hydroxy cotinine (B1669453). For instance, recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have lowered the estimated LOD for trans-3'-hydroxycotinine to as low as 0.004 ng/mL in serum, a significant improvement that enables better detection of secondhand smoke exposure. nih.govresearchgate.net

Automation and High-Throughput: To accommodate large clinical and research studies, the focus is on automating sample preparation and analysis. nih.gov Automated liquid handling systems and supported liquid extraction can reduce the preparation time for a 96-well plate to just two hours, increasing sample throughput significantly. nih.govresearchgate.netoup.com

Advanced Instrumentation: The use of sophisticated instrumentation such as LC-Orbitrap-MS/MS and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC–QTOF-MS) is becoming more common. acs.orgnih.gov These technologies offer high resolution and mass accuracy, allowing for more specific and reliable quantification of metabolites in complex biological matrices like urine, plasma, saliva, and dried blood spots. nih.govnih.gov

TechniqueKey AdvantageReported Limit of Detection (LOD)Biological MatrixReference
LC-MS/MSHigh sensitivity and specificity0.004 ng/mLSerum nih.govresearchgate.net
Automated SPE-GC-MSHigh throughput, reduced manual handling0.02 ng/mLUrine nih.gov
LC-Orbitrap-MS/MSHigh resolution and mass accuracy0.01 µg/mLUrine nih.gov
UPLC-QTOF-MSGlobal metabolome profilingNot specifiedBlood acs.org

Advanced Mechanistic Studies of trans-3'-Hydroxy Cotinine Biotransformation

While it is well-established that trans-3'-hydroxy cotinine is the primary metabolite of cotinine, further research is needed to fully elucidate the mechanisms of its formation and subsequent metabolism. mdpi.com This metabolite accounts for up to 40-50% of the absorbed nicotine dose. nih.govresearchgate.net

Future mechanistic studies will focus on:

CYP2A6 Enzyme Activity: The cytochrome P450 2A6 (CYP2A6) enzyme is the primary catalyst for the conversion of both nicotine to cotinine and cotinine to trans-3'-hydroxy cotinine. acs.orgbevital.nonih.gov The ratio of trans-3'-hydroxy cotinine to cotinine (Nicotine Metabolite Ratio, or NMR) is a widely used biomarker for CYP2A6 activity. nih.govbevital.no Advanced studies will continue to investigate how genetic variations (polymorphisms) in the CYP2A6 gene affect the rate of nicotine metabolism, which can influence smoking intensity and cessation success. bevital.nomdpi.com

Role of Other Enzymes: While CYP2A6 is dominant, the role of other enzyme systems, such as UDP-glucuronosyltransferases (UGTs), requires more in-depth investigation. researchgate.net A significant portion of trans-3'-hydroxy cotinine is excreted as a glucuronide conjugate, and understanding the activity of UGT enzymes is important for a complete picture of nicotine clearance. researchgate.netnih.gov

Stereoselectivity: The biotransformation of cotinine is highly stereoselective, producing the (3′R,5′S)-trans-3′-hydroxycotinine isomer. nih.govacs.org Further studies could explore the biochemical basis for this selectivity within the active site of the CYP2A6 enzyme.

Integration of Metabolic Research with Omics Technologies

The integration of metabolomics with other "omics" technologies offers a powerful, systems-biology approach to understanding nicotine metabolism. This involves moving beyond single biomarkers to a more holistic view of the metabolic consequences of tobacco use.

Emerging research in this area includes:

Metabolomics: By using techniques like UPLC–QTOF-MS, researchers can analyze the "global metabolome" in biological samples to identify a comprehensive profile of all metabolites affected by tobacco exposure, not just the primary nicotine metabolites. acs.org This can reveal novel biomarkers and perturbed pathways.

Pharmacogenomics: Combining metabolomic data, specifically the Nicotine Metabolite Ratio (NMR), with genomic data (i.e., CYP2A6 genotyping) provides a more robust framework for personalizing smoking cessation therapies. nih.govnih.gov This approach can help predict how an individual will metabolize nicotine and respond to different treatments.

Proteomics and Transcriptomics: Future studies will likely integrate proteomics to quantify the expression levels of CYP2A6 and other metabolic enzymes, and transcriptomics to study the gene expression patterns that regulate this process. This multi-omics approach will provide a comprehensive understanding of the factors that determine an individual's nicotine metabolism phenotype.

Expansion of Biomarker Applications in Non-Clinical and In Vitro Models

The utility of trans-3'-hydroxy cotinine as a biomarker, often in conjunction with cotinine, is well-established in clinical settings. jefferson.edu Future research will see an expansion of its application into non-clinical and in vitro models to investigate fundamental mechanisms of nicotine dependence and metabolism. The accurate quantification provided by methods using this compound is essential for the validity of these models.

Potential applications include:

Q & A

Basic Research Questions

Q. How can trans-3'-Hydroxy Cotinine-d3 be reliably identified and synthesized for use in nicotine metabolism studies?

  • Methodological Answer : Synthesis involves deuterium labeling at specific positions (e.g., methyl groups) to maintain isotopic integrity. Confirmation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to verify structural fidelity and deuterium incorporation. Chiral chromatography is critical to distinguish stereoisomers, as the trans-configuration impacts metabolic activity . Purity validation (≥98%) via high-performance liquid chromatography (HPLC) with UV detection is mandatory to avoid interference in downstream assays .

Q. What role does this compound play as an internal standard in quantifying nicotine metabolites?

  • Methodological Answer : As a deuterated analog, it minimizes ion suppression and matrix effects in mass spectrometry by co-eluting with non-deuterated analytes while providing distinct mass-to-charge (m/z) ratios. For example, in paper spray mass spectrometry, it corrects for variability in ionization efficiency during nicotine metabolite quantification in biofluids (e.g., blood, urine) . Calibration curves should use matrix-matched standards (e.g., bovine blood or synthetic urine) to account for biological interference .

Q. What analytical methods are validated for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Key parameters include:

  • Chromatography : Reverse-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Quantification : Isotope dilution analysis using calibration standards spiked into blank matrices to validate linearity (R² > 0.99) and limit of detection (LOD < 1 ng/mL) .

Advanced Research Questions

Q. How can experimental designs address challenges in differentiating this compound from endogenous metabolites in longitudinal biomarker studies?

  • Methodological Answer : Use kinetic studies to track deuterium retention over time, as metabolic enzymes may strip deuterium atoms. Incorporate time-course sampling and stable isotope-labeled precursors (e.g., nicotine-d4) to trace metabolic flux. Statistical models (e.g., mixed-effects regression) should account for inter-individual variability in cytochrome P450 2A6 (CYP2A6) activity, which governs cotinine hydroxylation .

Q. How should researchers resolve discrepancies in reported pharmacokinetic data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variable extraction protocols (e.g., solid-phase extraction vs. protein precipitation) or calibration standards. Harmonization requires:

  • Internal Standardization : Use a deuterated analog with identical extraction recovery rates.
  • Cross-Validation : Compare results across labs using shared reference materials and protocols from NIH preclinical guidelines .
  • Meta-Analysis : Apply weighted least-squares regression to adjust for methodological heterogeneity in published datasets .

Q. What strategies optimize the detection of this compound in low-abundance biological samples (e.g., saliva or dried blood spots)?

  • Methodological Answer : Pre-concentration techniques like micro-extraction by packed sorbent (MEPS) enhance sensitivity. For dried blood spots, optimize punch size (3–6 mm) and solvent composition (e.g., methanol:water 70:30) to maximize recovery. Validation should include spike-and-recovery experiments at clinically relevant concentrations (1–50 ng/mL) .

Q. How does this compound interact with other nicotine metabolites in pathway inhibition studies?

  • Methodological Answer : Competitive inhibition assays using human liver microsomes (HLMs) can quantify its effect on CYP2A6 activity. Co-incubate with nicotine-d3 and measure metabolite formation via LC-MS/MS. Kinetic parameters (Km, Vmax) should be compared to non-deuterated analogs to assess isotopic effects on enzyme binding .

Q. What protocols ensure the stability of this compound under long-term storage conditions?

  • Methodological Answer : Stability studies should test:

  • Temperature : -80°C for long-term storage vs. 4°C for short-term.
  • Matrix Effects : Add antioxidants (e.g., ascorbic acid) to biofluids to prevent oxidation.
  • Freeze-Thaw Cycles : Limit to ≤3 cycles, with recovery rates monitored via QC samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.